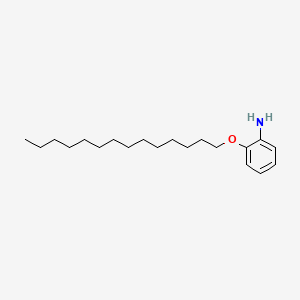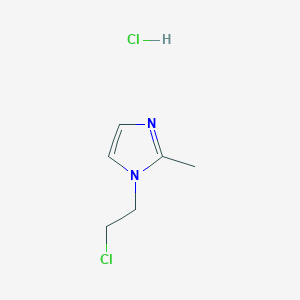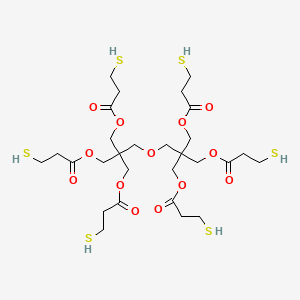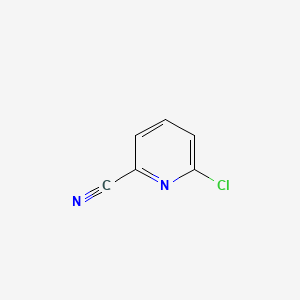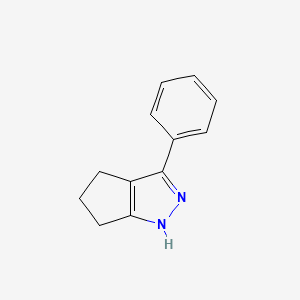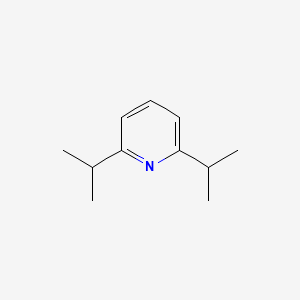
2,6-Diisopropylpyridin
Übersicht
Beschreibung
2,6-Diisopropylpyridine is a chemical compound with the molecular formula C11H17N . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of 2,6-disubstituted pyridines, such as 2,6-Diisopropylpyridine, has been reported in the literature . The main sequence involves a selective α-lithiation reaction with halogen functionalization followed by a Grignard reaction catalyzed by Fe (acac) 3 .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylpyridine consists of a pyridine ring substituted at the 2 and 6 positions with isopropyl groups . The molecular weight of this compound is 163.26 g/mol .
Wissenschaftliche Forschungsanwendungen
Design von Pyridin-basierten Sonden
2,6-Diisopropylpyridin wurde im strategischen Design einer 2,6-disubstituierten Pyridin-basierten Sonde mit harten und weichen Zentren verwendet . Diese Sonde ist aufgrund des Vorhandenseins einer reaktiven Alkin-Funktionsgruppe in der Lage, eine Vielzahl von Reaktionen und Wechselwirkungen einzugehen . Dies hat zu einem starken Anstieg des Interesses an der Nutzung der Alkin-Funktionalität für die molekulare Erkennung geführt .
Metall-Ionen-Sensorik
Die Pyridin-abgeleiteten Gerüste von this compound wurden für die Metall-Ionen-Sensorik auf molekularer Ebene verwendet . Es wurde festgestellt, dass diese Verbindungen Cu 2+ und Hg 2+ Ionen mit unterschiedlichen Funktionalitäten binden . Die Kombination von Cu 2+ und Hg 2+ Ionen wurde verwendet, um ein molekulares System zu generieren, das die OR-Logikoperation zeigt .
Synthese von 2,6-Diphenyl-Piperidin-4-on-Derivaten
This compound wird bei der Herstellung von 2,6-Diphenyl-Piperidin-4-on-Derivaten verwendet . Diese Derivate werden aus aromatischem Aldehyd und Aceton in Ammoniumacetat hergestellt .
Diels-Alder-Reaktion
4-Phenyl-2-amino-1,3-butadiene reagieren mit N-Allylbenzaldimin über eine Diels-Alder-Reaktion, um ein 2,6-Diphenyl-4-piperidinon-Derivat zu liefern . Diese Reaktion wird durch das Vorhandensein von this compound erleichtert .
Oberflächenpassivierung
This compound dient als Lewis-Base, die die Oberflächenpassivierung von Lewis-Säure-Fallen ermöglicht . Dies ist besonders nützlich im Kontext von unterkoordinierten Pb-Ionen .
Chemisches Doping
This compound wirkt auch als chemisches Dotiermittel für [6,6]-Phenyl-C61-Buttersäuremethylester (PC61BM), um seine Leitfähigkeit und Beweglichkeit zu verbessern, um eine effiziente Elektronenextraktion und -leitung zu erreichen .
Eigenschaften
IUPAC Name |
2,6-di(propan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMVPZBLJZNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218466 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-21-9 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "steric inhibition of solvation" specifically for 2,6-di-tert-butylpyridine and 2,6-diisopropylpyridine in water. Can you elaborate on what this means and how it affects the basicity of 2,6-diisopropylpyridine?
A1: Steric hindrance, in simple terms, refers to the repulsion between molecules due to the amount of space they occupy. In the context of solvation, bulky substituents like isopropyl groups in 2,6-diisopropylpyridine make it difficult for water molecules to approach and surround the nitrogen atom which is the basic center. This hindered interaction reduces the stabilizing effect of solvation on the protonated form of the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




